5β-Cholestan-3-one
5β-Cholestan-3-one
5beta-cholestan-3-one is a 3-oxo-5beta-steroid that is 5beta-cholestane substituted by an oxo group at position 3. It has a role as a human metabolite. It derives from a hydride of a 5beta-cholestane.
5beta-Cholestanone, also known as coprostan-3-one, belongs to the class of organic compounds known as cholesterols and derivatives. Cholesterols and derivatives are compounds containing a 3-hydroxylated cholestane core. Thus, 5beta-cholestanone is considered to be a sterol lipid molecule. 5beta-Cholestanone is considered to be a practically insoluble (in water) and relatively neutral molecule. 5beta-Cholestanone has been found throughout all human tissues, and has also been primarily detected in urine. Within the cell, 5beta-cholestanone is primarily located in the membrane (predicted from logP) and cytoplasm. 5beta-Cholestanone can be biosynthesized from 5beta-cholestane.
5beta-Cholestanone, also known as coprostan-3-one, belongs to the class of organic compounds known as cholesterols and derivatives. Cholesterols and derivatives are compounds containing a 3-hydroxylated cholestane core. Thus, 5beta-cholestanone is considered to be a sterol lipid molecule. 5beta-Cholestanone is considered to be a practically insoluble (in water) and relatively neutral molecule. 5beta-Cholestanone has been found throughout all human tissues, and has also been primarily detected in urine. Within the cell, 5beta-cholestanone is primarily located in the membrane (predicted from logP) and cytoplasm. 5beta-Cholestanone can be biosynthesized from 5beta-cholestane.
Brand Name:
Vulcanchem
CAS No.:
601-53-6
VCID:
VC0052462
InChI:
InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-20,22-25H,6-17H2,1-5H3/t19-,20-,22+,23-,24+,25+,26+,27-/m1/s1
SMILES:
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C
Molecular Formula:
C27H46O
Molecular Weight:
386.7 g/mol
5β-Cholestan-3-one
CAS No.: 601-53-6
Reference Standards
VCID: VC0052462
Molecular Formula: C27H46O
Molecular Weight: 386.7 g/mol
CAS No. | 601-53-6 |
---|---|
Product Name | 5β-Cholestan-3-one |
Molecular Formula | C27H46O |
Molecular Weight | 386.7 g/mol |
IUPAC Name | (5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one |
Standard InChI | InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-20,22-25H,6-17H2,1-5H3/t19-,20-,22+,23-,24+,25+,26+,27-/m1/s1 |
Standard InChIKey | PESKGJQREUXSRR-JDIFZLMISA-N |
Isomeric SMILES | C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CCC(=O)C4)C)C |
SMILES | CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C |
Canonical SMILES | CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C |
Physical Description | Solid |
Description | 5beta-cholestan-3-one is a 3-oxo-5beta-steroid that is 5beta-cholestane substituted by an oxo group at position 3. It has a role as a human metabolite. It derives from a hydride of a 5beta-cholestane. 5beta-Cholestanone, also known as coprostan-3-one, belongs to the class of organic compounds known as cholesterols and derivatives. Cholesterols and derivatives are compounds containing a 3-hydroxylated cholestane core. Thus, 5beta-cholestanone is considered to be a sterol lipid molecule. 5beta-Cholestanone is considered to be a practically insoluble (in water) and relatively neutral molecule. 5beta-Cholestanone has been found throughout all human tissues, and has also been primarily detected in urine. Within the cell, 5beta-cholestanone is primarily located in the membrane (predicted from logP) and cytoplasm. 5beta-Cholestanone can be biosynthesized from 5beta-cholestane. |
Synonyms | (5β,17β)-17-Octylandrostan-3-one; 3-Coprostanone; 5β-Cholestanone; 5β-Coprostan-3-one; Coprostanone; NSC 119031; β-Cholestanone |
PubChem Compound | 92132 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume